

Physical and chemical properties of N-ethyl-3-acetylindole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(1-Ethyl-1H-indol-3-yl)ethanone

Cat. No.: B1611081

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties and Applications of N-Ethyl-3-Acetylindole and its Core Moiety, 3-Acetylindole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Among its myriad derivatives, 3-substituted indoles are of particular interest due to their extensive biological activities.[1] This guide provides a detailed technical examination of N-ethyl-3-acetylindole, a representative member of this class. Due to the specificity of this derivative, we will first establish a comprehensive baseline by analyzing its parent compound, 3-acetylindole, for which extensive experimental data is available. We will then extrapolate these findings to delineate the specific properties of N-ethyl-3-acetylindole, focusing on its synthesis, characterization, reactivity, and applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical entity.

Core Compound Analysis: 3-Acetylindole

3-Acetylindole (IUPAC name: 1-(1H-indol-3-yl)ethanone) is the foundational molecule for a wide array of N-substituted derivatives.[3] It serves as a critical starting material and intermediate in organic synthesis.[1][4] Its chemical properties have been extensively characterized, providing a reliable framework for understanding its derivatives.

Physicochemical Properties

The fundamental physical and chemical identifiers for 3-acetylindole are summarized below. These properties are crucial for its handling, purification, and use in synthetic protocols.

Property	Value	Source(s)
CAS Number	703-80-0	[5][6][7]
Molecular Formula	C ₁₀ H ₉ NO	[5][6]
Molecular Weight	159.18 g/mol	[5][7]
Appearance	Yellow to light brown powder	[6]
Melting Point	188-192 °C	[6][8]
Boiling Point	~284.7 °C (estimated)	[6]
Solubility	Soluble in DMSO, Dichloromethane, Methanol	[6]
pKa	15.38 ± 0.30 (predicted)	[6]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of 3-acetylindole.

- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands are observed for the N-H bond stretch (typically in the range of 3100-3400 cm⁻¹), the aromatic C-H stretch (3000-3100 cm⁻¹), and a strong carbonyl (C=O) stretch from the acetyl group (around 1610-1640 cm⁻¹).[9][10][11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is highly diagnostic. It typically shows a singlet for the methyl protons (-CH₃) around δ 2.5 ppm. The aromatic protons on the indole ring appear as a complex multiplet between δ 7.2 and 8.4 ppm. A broad singlet corresponding to the indole N-H proton is also visible at a downfield shift (often > δ 8.0 ppm).[9][10]
 - ¹³C NMR: The carbon spectrum confirms the molecular skeleton, with a characteristic signal for the carbonyl carbon appearing downfield (> δ 190 ppm) and signals for the

aromatic carbons appearing in the δ 110-140 ppm range.

- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M^+) at m/z 159.^[5] Key fragmentation patterns include the loss of a methyl group (m/z 144) and a ketene group (CH_2CO), which are characteristic of an acetyl substituent.^[5]

N-Ethyl-3-Acetylindole: Properties and Analysis

N-ethyl-3-acetylindole (IUPAC name: **1-(1-ethyl-1H-indol-3-yl)ethanone**) is a direct derivative where the indole nitrogen has been alkylated. This modification significantly alters its physical properties and chemical reactivity, primarily by removing the acidic N-H proton.

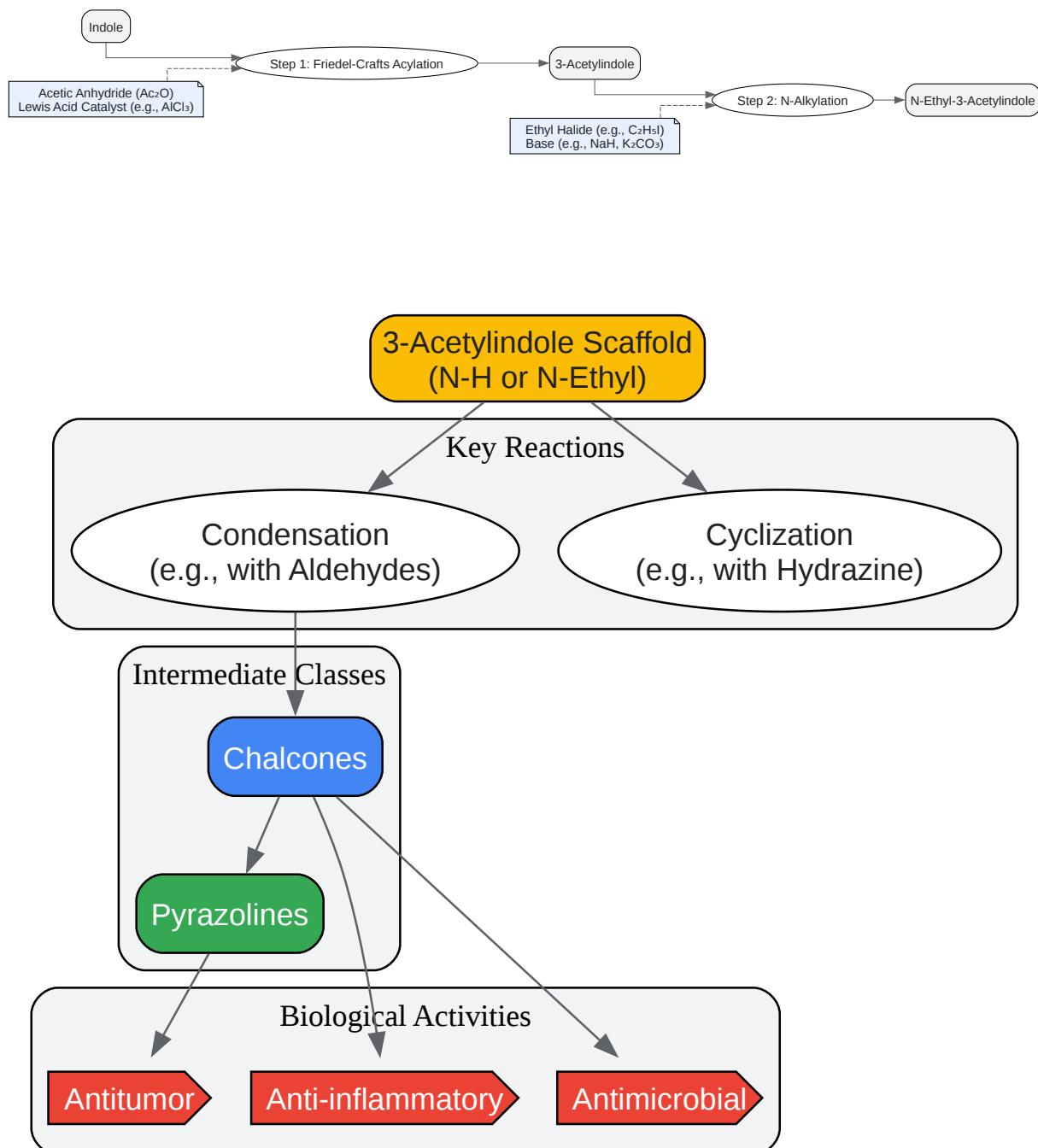
Predicted Physicochemical Properties

While specific experimental data for N-ethyl-3-acetylindole is sparse, its properties can be reliably predicted based on its structure and the known data for 3-acetylindole and similar N-alkylated indoles.

Property	Predicted Value	Rationale
CAS Number	31835-63-9	Based on chemical databases.
Molecular Formula	$C_{12}H_{13}NO$	Addition of a C_2H_4 unit.
Molecular Weight	187.24 g/mol	Calculated from the molecular formula.
Appearance	Likely a crystalline solid, potentially off-white to yellow.	Similar to the parent compound.
Melting Point	Lower than 3-acetylindole.	The absence of N-H hydrogen bonding reduces intermolecular forces.
Solubility	Increased solubility in nonpolar organic solvents.	The ethyl group enhances lipophilicity.

Comparative Spectroscopic Analysis

The spectroscopic profile of N-ethyl-3-acetylindole is expected to show distinct and predictable differences from its parent compound.


- IR Spectroscopy: The most significant change is the disappearance of the N-H stretching band (around $3100\text{-}3400\text{ cm}^{-1}$). New C-H stretching bands corresponding to the ethyl group will appear around $2850\text{-}2970\text{ cm}^{-1}$.
- ^1H NMR Spectroscopy:
 - The broad singlet for the N-H proton will be absent.
 - New signals for the N-ethyl group will appear: a quartet around $\delta 4.2\text{ ppm}$ ($-\text{N-CH}_2-$) and a triplet around $\delta 1.5\text{ ppm}$ ($-\text{CH}_3$), each with a coupling constant (J) of approximately 7.3 Hz. [\[12\]](#)
- Mass Spectrometry: The molecular ion peak (M^+) will shift to $\text{m/z } 187$, corresponding to the increased molecular weight.

Synthesis and Chemical Reactivity

The synthesis of N-ethyl-3-acetylindole can be approached logically from indole. The reactivity of the final product offers numerous pathways for creating more complex molecules.

Proposed Synthetic Workflow

A robust and common two-step synthesis is proposed, starting with the acylation of indole followed by N-alkylation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Acetylindole CAS#: 703-80-0 [chemicalbook.com]
- 7. 3-乙酰吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Acetylindole | 703-80-0 [chemicalbook.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. derpharmacemica.com [derpharmacemica.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. rsc.org [rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of N-ethyl-3-acetylindole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1611081#physical-and-chemical-properties-of-n-ethyl-3-acetylindole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com